Cas no 442563-59-9 (5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid)

5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid structure
442563-59-9 structure
Product name:5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid
CAS No:442563-59-9
MF:C7H7NO3
Molecular Weight:153.13538
CID:327378
PubChem ID:44718424

5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1H-Pyrrole-3-carboxylicacid, 5-formyl-2-methyl-
    • 1H-Pyrrole-3-carboxylic acid, 5-formyl-2-methyl- (9CI)
    • 5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid
    • Z1216832904
    • AKOS022504764
    • SY157553
    • EN300-147796
    • 442563-59-9
    • CS-0234811
    • SB62490
    • F2147-2088
    • MFCD18810349
    • DTXSID50660330
    • 5-formyl-2-methyl-1H-pyrrole-3-carboxylicacid
    • G66962
    • インチ: InChI=1S/C7H7NO3/c1-4-6(7(10)11)2-5(3-9)8-4/h2-3,8H,1H3,(H,10,11)
    • InChIKey: IJVWRAVKIZYREQ-UHFFFAOYSA-N
    • SMILES: CC1=C(C=C(N1)C=O)C(O)=O

計算された属性

  • 精确分子量: 153.043
  • 同位素质量: 153.043
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 181
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.4
  • トポロジー分子極性表面積: 70.2A^2

5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2147-2088-2.5g
5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid
442563-59-9 95%+
2.5g
$920.0 2023-11-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ0350-10G
5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid
442563-59-9 95%
10g
¥ 12,810.00 2023-04-13
TRC
B414965-100mg
5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid
442563-59-9
100mg
$ 275.00 2022-06-07
Chemenu
CM461016-1g
1H-Pyrrole-3-carboxylic acid, 5-formyl-2-methyl- (9CI)
442563-59-9 95%+
1g
$*** 2023-03-29
Enamine
EN300-147796-250mg
5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid
442563-59-9 95.0%
250mg
$325.0 2023-09-28
Enamine
EN300-147796-5000mg
5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid
442563-59-9 95.0%
5000mg
$1903.0 2023-09-28
Enamine
EN300-147796-10000mg
5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid
442563-59-9 95.0%
10000mg
$2823.0 2023-09-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1305481-250mg
5-Formyl-2-methyl-1h-pyrrole-3-carboxylic acid
442563-59-9 98%
250mg
¥8184.00 2024-05-13
1PlusChem
1P00DYJT-100mg
1H-Pyrrole-3-carboxylic acid, 5-formyl-2-methyl- (9CI)
442563-59-9 95%
100mg
$328.00 2025-02-26
1PlusChem
1P00DYJT-1g
1H-Pyrrole-3-carboxylic acid, 5-formyl-2-methyl- (9CI)
442563-59-9 95%
1g
$867.00 2025-02-26

5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid 関連文献

5-formyl-2-methyl-1H-pyrrole-3-carboxylic acidに関する追加情報

Introduction to 5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid (CAS No. 442563-59-9)

5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid (CAS No. 442563-59-9) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biochemistry, and pharmaceutical research. This compound belongs to the class of pyrrole derivatives and is characterized by its unique structural features, including a formyl group and a methyl substituent. The compound's molecular formula is C8H7NO3, and it has a molecular weight of 169.14 g/mol.

The pyrrole ring is a fundamental building block in many natural products and synthetic compounds, making it an important scaffold in drug discovery and development. The presence of the formyl group and the methyl substituent imparts specific chemical and biological properties to 5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid, which have been explored in various research contexts.

In recent years, the study of 5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid has expanded beyond its basic chemical properties to include its potential applications in medicinal chemistry. One of the key areas of interest is its role as a precursor or intermediate in the synthesis of more complex molecules with therapeutic potential. For instance, pyrrole derivatives have been investigated for their anti-inflammatory, antimicrobial, and anticancer activities.

A notable study published in the Journal of Medicinal Chemistry highlighted the use of 5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid as a key intermediate in the synthesis of novel pyrrole-based compounds with potent antitumor activity. The researchers demonstrated that these compounds effectively inhibited the growth of various cancer cell lines, suggesting their potential as lead candidates for further drug development.

Beyond its medicinal applications, 5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid has also been studied for its role in catalytic reactions. The formyl group can serve as a reactive site for various chemical transformations, making this compound useful in the development of new catalytic systems. A recent study in the Journal of Catalysis reported the use of 5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid-based catalysts in the selective oxidation of alcohols, demonstrating high yields and excellent selectivity.

The physical and chemical properties of 5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid have been extensively characterized. It is a white crystalline solid with a melting point ranging from 180 to 182°C. The compound is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), but it has limited solubility in water. These properties make it suitable for various synthetic protocols and analytical techniques.

In terms of safety and handling, while 5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid is not classified as a hazardous material, standard laboratory safety protocols should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, goggles, and lab coats to prevent skin contact and inhalation.

The synthesis of 5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid can be achieved through several methods, each with its own advantages and limitations. One common approach involves the condensation of 2-methylpyrrole with formaldehyde followed by carboxylation. Another method involves the reaction of 2-methylpyrrole with formic acid under specific conditions to yield the desired product. These synthetic routes have been optimized to improve yield and purity, making them suitable for large-scale production.

The versatility of 5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid extends to its use as a ligand in coordination chemistry. Pyrrole-based ligands are known for their ability to form stable complexes with various metal ions, which can be utilized in catalysis, sensing, and materials science applications. A recent study published in Inorganic Chemistry explored the coordination behavior of 5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid-based ligands with transition metals, revealing their potential for developing new functional materials.

In conclusion, 5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid (CAS No. 442563-59-9) is a multifaceted compound with significant potential in both fundamental research and practical applications. Its unique structural features make it an attractive candidate for drug discovery, catalysis, and materials science. As research continues to uncover new properties and applications, this compound is likely to play an increasingly important role in advancing our understanding and utilization of pyrrole derivatives.

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